molecular formula C24H27FN8 B10830849 Culmerciclib CAS No. 2004705-28-4

Culmerciclib

Cat. No.: B10830849
CAS No.: 2004705-28-4
M. Wt: 446.5 g/mol
InChI Key: LLFOBMRPWNABCB-UHFFFAOYSA-N
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Description

Culmerciclib, also known as TQB3616, is a novel cyclin-dependent kinase inhibitor that targets cyclin-dependent kinases 2, 4, and 6. These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to the suppression of tumor cell proliferation. This compound has shown promising results in preclinical and clinical studies, particularly in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of culmerciclib involves multiple steps, including the formation of pyrimidine and indazole rings. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Culmerciclib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

Culmerciclib has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.

    Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle arrest in various cancer cell lines.

    Medicine: Undergoing clinical trials for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer. .

    Industry: Utilized in the development of new therapeutic agents targeting cyclin-dependent kinases.

Mechanism of Action

Culmerciclib exerts its effects by selectively inhibiting cyclin-dependent kinases 2, 4, and 6. These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, this compound induces cell cycle arrest, leading to the suppression of tumor cell proliferation. The enhanced inhibitory effects on cyclin-dependent kinase 2 and cyclin-dependent kinase 4 may help overcome resistance to existing cyclin-dependent kinase inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Culmerciclib

This compound is unique in its ability to inhibit cyclin-dependent kinases 2, 4, and 6 with varying degrees of potency. Its enhanced inhibitory effects on cyclin-dependent kinase 2 and cyclin-dependent kinase 4 make it a promising candidate for overcoming resistance to existing cyclin-dependent kinase inhibitors. Additionally, its selectivity and potency profile provide a new therapeutic option for patients with hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer .

Properties

CAS No.

2004705-28-4

Molecular Formula

C24H27FN8

Molecular Weight

446.5 g/mol

IUPAC Name

5-fluoro-4-(2-methyl-3-propan-2-ylindazol-5-yl)-N-(5-piperazin-1-ylpyridin-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C24H27FN8/c1-15(2)23-18-12-16(4-6-20(18)31-32(23)3)22-19(25)14-28-24(30-22)29-21-7-5-17(13-27-21)33-10-8-26-9-11-33/h4-7,12-15,26H,8-11H2,1-3H3,(H,27,28,29,30)

InChI Key

LLFOBMRPWNABCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5

Origin of Product

United States

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